2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine
Description
2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine is an intriguing compound often used in various scientific research fields, particularly due to its unique chemical structure and reactivity. This compound belongs to a class of heterocyclic compounds, making it particularly relevant in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-3-9(17-10-5-4-7-16-12(10)15)14-18-13(20-22-14)11-6-8-21(2)19-11/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSCQSASZJIXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=NN(C=C2)C)NC3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine typically involves a multi-step process starting with the formation of the 1-methylpyrazol-3-yl moiety, followed by the assembly of the oxadiazole ring. Key reactions include nucleophilic substitution, cyclization, and coupling reactions.
Industrial Production Methods: Industrial production often employs high-yield synthetic routes that optimize each step, using conditions like:
Temperatures ranging from -10°C to 100°C
Catalysts such as palladium or copper
Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) These parameters ensure a scalable and efficient production process suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: : Transforming the 3-amine group to nitro derivatives under strong oxidative conditions.
Reduction: : Reducing the oxadiazole ring under mild reductive conditions to form amine derivatives.
Substitution: : Halogenation, alkylation, and acylation of the pyridine ring.
Common Reagents and Conditions: Common reagents include:
Hydrogen peroxide for oxidation
Sodium borohydride for reduction
Alkyl halides for substitution reactions
Major Products: The major products from these reactions include:
Nitroso and nitro derivatives
Secondary and tertiary amines
Halogenated pyridine derivatives
Scientific Research Applications
2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: : Used as a precursor for synthesizing complex molecules in organic chemistry.
Biology: : Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: : Studied for its therapeutic potential in treating diseases like cancer and neurodegenerative disorders.
Industry: : Applied in the synthesis of advanced materials and coatings due to its unique reactivity and stability.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, including:
Enzyme Inhibition: : Inhibits specific enzymes by binding to active sites, altering their catalytic activity.
Receptor Interaction: : Binds to cellular receptors, modulating signaling pathways and cellular responses.
Pathways Involved: : Involves pathways such as the MAPK/ERK pathway, crucial in cell division and apoptosis.
Comparison with Similar Compounds
Compared to similar compounds, 2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine stands out due to its unique structural features and reactivity:
Similar Compounds
2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-thiadiazol-5-yl]propyl]pyridin-3-amine
2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-5-yl]propyl]pyridin-3-amine These compounds share a similar core structure but differ in their heterocyclic moieties, leading to different chemical properties and biological activities.
Exploring this compound reveals its significant potential across various scientific disciplines, thanks to its versatile chemical nature and unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
